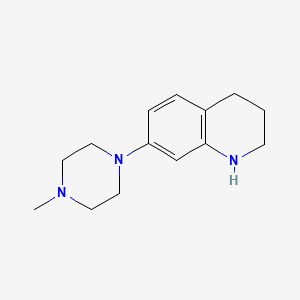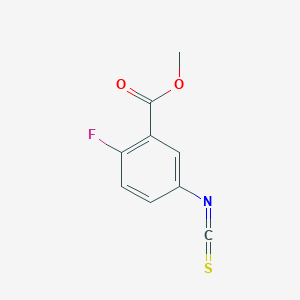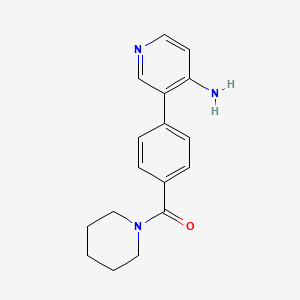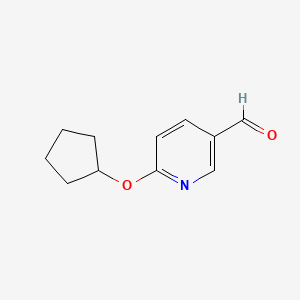
2-Cyclopentyloxypyridine-5-carboxaldehyde
説明
Physical And Chemical Properties Analysis
2-Cyclopentyloxypyridine-5-carboxaldehyde has a molecular weight of 191.23 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用
Synthesis of Taste Enhancers
Research conducted by Villard et al. (2003) explores the synthesis of a novel taste enhancer, N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, known as alapyridaine. This compound, synthesized using 5-(Hydroxymethyl)-2-furaldehyde as a key intermediate, exhibits taste-enhancing properties. The study details racemic and enantiopure synthesis routes, as well as physicochemical characterization, including X-ray diffraction analysis to understand its molecular organization and interactions (Villard, R., Robert, F., Blank, I., Bernardinelli, G., Soldo, T., & Hofmann, T., 2003) Source.
Bioconversion and Biocatalysis
Wieser et al. (1997) reported on the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336. This process highlights a microbial pathway for producing a versatile building block for synthesizing new antituberculous agents, showcasing the potential of biotechnological applications in pharmaceutical synthesis (Wieser, M., Heinzmann, K., & Kiener, A., 1997) Source.
Chemosensors for pH Discrimination
Dhawa et al. (2020) developed fluorescent chemosensors for pH based on compounds synthesized from 4-methyl-2,6-diformylphenol and aminopyridine. These chemosensors are effective in distinguishing between normal cells and cancer cells, demonstrating the applicability of these compounds in biomedical research and diagnostic applications (Dhawa, T., Hazra, A., Barma, A., Pal, K., Karmakar, P., & Roy, P., 2020) Source.
Mechanisms of Biochemical Reactions
The study by Itakura and Uchida (2003) explores the reaction of N(alpha)-hippuryllysine with 2-hydroxyheptanal, providing a model for understanding lysine-directed protein modifications by lipid peroxidation. This research offers insights into the chemical mechanisms underlying protein modifications in lipid peroxidation, contributing to our understanding of cellular damage and disease processes (Itakura, K., & Uchida, K., 2003) Source.
Safety and Hazards
特性
IUPAC Name |
6-cyclopentyloxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-9-5-6-11(12-7-9)14-10-3-1-2-4-10/h5-8,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJPWJIUEZZENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654799 | |
| Record name | 6-(Cyclopentyloxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyloxypyridine-5-carboxaldehyde | |
CAS RN |
916792-14-8 | |
| Record name | 6-(Cyclopentyloxy)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Cyclopentyloxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





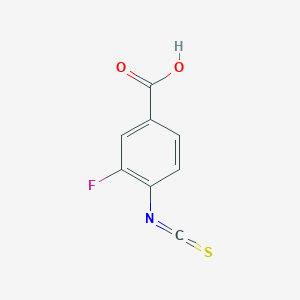
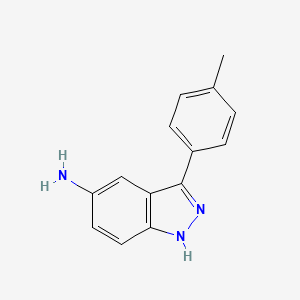

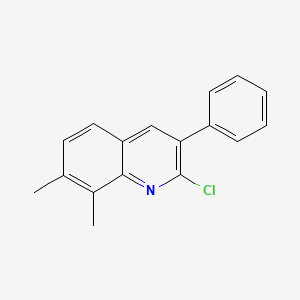
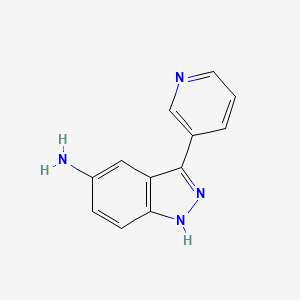

![4'-Chloro-4-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1497840.png)
